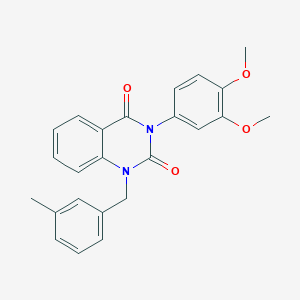

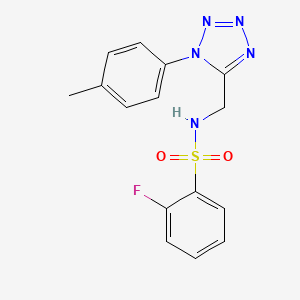

3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold found in various pharmacologically active compounds. Quinazoline diones have been studied for their potential as hypotensive agents and are key intermediates in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through sustainable chemistry approaches. One method involves a solvent-free synthesis using carbon dioxide and a catalytic amount of base, such as DBU or DBN, to obtain the quinazoline diones in good to excellent yields . Another green protocol uses a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst under solvent-free conditions . Additionally, cesium carbonate has been used as an efficient catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, with the possibility of fused-ring systems and various substituents affecting the overall conformation. For example, in a related compound, the asymmetric unit of a co-crystal showed overlapping atoms of the fused-ring system and substituents, with the rings being twisted due to an ethylene linkage .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, dimethyl substituted pyrido[2,1-b]pyrido[1',2':1,2]pyrimido-[4,5-g]quinazoline-7,15-diones can react with nitrobenzene in the presence of alkali to yield different products depending on the methyl substitution pattern . The intramolecular cyclization of these derivatives can also lead to the formation of different quinazoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-diones are influenced by their molecular structure and substituents. These compounds have been shown to possess significant hypotensive activities, with some derivatives demonstrating relaxing effects on blood vessels . The potency of these activities can vary greatly depending on the specific substituents present on the quinazoline dione core .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A study highlighted the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential of quinazoline derivatives as potent cytotoxins against several cancer cell lines, with certain derivatives showing curative effects in mouse models of colon tumors (Deady et al., 2003). Furthermore, methodologies for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and aminobenzonitriles under solvent-free conditions or with the use of cesium carbonate as a catalyst have been developed, offering a sustainable approach to obtaining these compounds (Mizuno et al., 2007), (Patil et al., 2008).

Anticancer Applications

Research into the cytotoxic activity of quinazoline derivatives has shown promising results in the inhibition of cancer cell growth. One study synthesized derivatives with potent cytotoxic effects against murine leukemia and human cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer treatment (Deady et al., 2003). Another study investigated novel quinazolinone derivatives as potential anticancer agents, finding that almost all compounds tested exhibited cytotoxic activity against cancer cell lines, with some showing significant efficacy (Poorirani et al., 2018).

Environmental and Sustainable Chemistry

The synthesis of quinazoline-2,4(1H,3H)-diones leveraging carbon dioxide offers a green chemistry perspective, highlighting an eco-friendly and efficient method to produce these compounds. This approach not only utilizes CO2, a greenhouse gas, but also operates under solvent-free conditions or employs green solvents, contributing to the development of sustainable chemical processes (Mizuno et al., 2007), (Patil et al., 2008).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-16-7-6-8-17(13-16)15-25-20-10-5-4-9-19(20)23(27)26(24(25)28)18-11-12-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIZDSOQYWOUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)

![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)